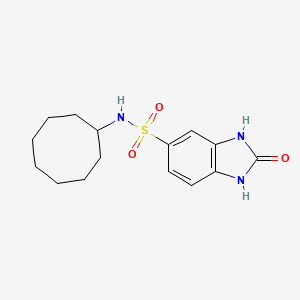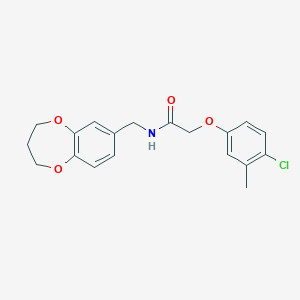![molecular formula C22H25N5O B11253551 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide](/img/structure/B11253551.png)
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide is an organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylamino group. The final step involves the attachment of the pentanamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. Additionally, it can interact with proteins involved in cell signaling pathways, leading to the inhibition of tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide: This compound shares a similar pyrimidine core but has a different substituent group, leading to variations in its chemical and biological properties.
2-Aminopyrimidine Derivatives: These compounds have similar structural features and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit angiogenesis and DNA cleavage makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H25N5O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C22H25N5O/c1-3-4-10-21(28)25-18-11-13-19(14-12-18)26-22-23-16(2)15-20(27-22)24-17-8-6-5-7-9-17/h5-9,11-15H,3-4,10H2,1-2H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
AFIMDETTYZRQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253469.png)
![1-(2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253470.png)
![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-methylbutan-1-one](/img/structure/B11253476.png)
![N2-[(furan-2-yl)methyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B11253483.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253487.png)
![3-(Piperidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B11253497.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253503.png)
![1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253511.png)
![N-cyclohexyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B11253544.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11253545.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11253548.png)


![prop-2-en-1-yl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11253560.png)
